molecular formula C22H28N2 B1481055 2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097978-37-3

2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1481055
CAS No.: 2097978-37-3
M. Wt: 320.5 g/mol
InChI Key: CUJWSDNZRFHQRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .

Scientific Research Applications

Pyrrole as a Directing Group in Organic Synthesis

  • Pyrrole has been utilized as a directing group in palladium-catalyzed ortho-functionalization of C(sp2)-H bonds, allowing for the methylation, alkylation, or benzylation of 2-phenylpyrroles. This showcases the potential of pyrrole derivatives in facilitating regioselective synthesis of complex organic molecules (Wiest, Poethig, & Bach, 2016).

Aromaticity and Stability in Pyrrole Derivatives

  • Research on methyl furo[3,2-b]pyrrole and methyl furo[2,3-b]pyrrole derivatives has contributed to understanding the aromatic character and stability of these compounds. These insights are crucial for the development of new materials and pharmaceuticals with enhanced performance and stability (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).

Synthesis and Structural Analysis

  • Studies on the synthesis and structural characterization of pyrrole derivatives, including the analysis of carbon-13 NMR shifts, provide valuable information on the substituent effects on the bicyclic ring systems. This information is critical for the design and synthesis of new organic compounds with desired properties (Ohnmacht, Draper, Dedinas, Loftus, & Wong, 1983).

Electropolymerization and Electrochemical Properties

  • The electropolymerization and electrochemical properties of pyrrole derivatives have been explored for applications in coatings, sensors, and electronic devices. Such research demonstrates the versatility of pyrrole derivatives in various technological applications (Schneider, Füser, Bolte, & Terfort, 2017).

Luminescent Polymers

  • Pyrrole derivatives have been incorporated into polymers to create highly luminescent materials. These findings have implications for the development of new materials for optoelectronic applications (Zhang & Tieke, 2008).

Properties

IUPAC Name

5-benzyl-2-methyl-4-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-23-15-20-16-24(14-19-10-6-3-7-11-19)22(21(20)17-23)13-12-18-8-4-2-5-9-18/h2-11,20-22H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJWSDNZRFHQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(C(C2C1)CCC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
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2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
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2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole

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